molecular formula C10H20ClNOS B572905 3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1263281-42-0

3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B572905
CAS No.: 1263281-42-0
M. Wt: 237.786
InChI Key: GRDXPGUOWHPCHX-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Compounds in Organic Chemistry

The development of spirocyclic chemistry traces its origins to the early twentieth century when von Baeyer first discovered spiro compounds in 1900. These compounds, characterized by their unique structural feature of having at least two molecular rings sharing one common atom, quickly gained attention for their distinctive three-dimensional architecture. The common atom that connects the rings, known as the spiro atom, creates naturally occurring three-dimensional structures that can reduce the conformational entropy penalty associated with target binding and produce diverse molecular shapes.

Spirocyclic compounds are distinguished from other bicyclic systems by the presence of only one common atom connecting the two rings. This structural characteristic leads to perpendicular arrangement of the rings, which suppresses molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds. The evolution of spirocyclic chemistry has been marked by the development of increasingly sophisticated synthetic methodologies and the recognition of these compounds' importance in medicinal chemistry.

The nomenclature system for spirocyclic compounds was established through the combined efforts of von Baeyer, Radulescu, and later incorporated into the International Union of Pure and Applied Chemistry rules. The prefix "spiro" is used with descriptors indicating the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and enclosed in square brackets. This systematic approach has facilitated the classification and understanding of increasingly complex spirocyclic structures.

Structural Uniqueness and Nomenclature of Azaspiro[4.5]decane Derivatives

The azaspiro[4.5]decane framework represents a significant advancement in heterocyclic spirocyclic chemistry, where nitrogen atoms are incorporated into the ring system to create unique structural and electronic properties. The compound 8-azaspiro[4.5]decane, with molecular formula C₉H₁₇N and molecular weight 139.24 grams per mole, serves as the fundamental scaffold for numerous derivatives. The systematic name follows the International Union of Pure and Applied Chemistry convention where the "aza" prefix indicates the presence of a nitrogen atom, and the bracketed numbers [4.5] specify the ring sizes connected through the spiro center.

Compound Molecular Formula Molecular Weight CAS Number
8-Azaspiro[4.5]decane C₉H₁₇N 139.24 g/mol 176-64-7
7-Azaspiro[4.5]decane C₉H₁₇N 139.238 g/mol 176-73-8
(3R)-3-methyl-8-oxa-2-azaspiro[4.5]decane C₉H₁₇NO 155.24 g/mol 2445749-35-7

The incorporation of both nitrogen and oxygen heteroatoms in the 2-oxa-8-azaspiro[4.5]decane system creates a compound with enhanced complexity and potential for diverse chemical interactions. The (3R)-3-methyl-8-oxa-2-azaspiro[4.5]decane variant demonstrates the stereochemical possibilities inherent in these systems, with the (3R) designation indicating the specific spatial arrangement around the chiral carbon. The presence of the oxygen atom in the 8-position creates additional opportunities for hydrogen bonding and influences the overall electronic distribution within the molecule.

The structural rigidity provided by the spirocyclic framework is particularly valuable in medicinal chemistry applications, where conformational control is essential for target specificity and biological activity. Spirocyclic scaffolds are prized for their conformational rigidity and ability to mimic peptide backbones, enhancing bioavailability and target specificity. The perpendicular arrangement of the rings in spirocyclic compounds results in unique three-dimensional shapes that can provide selective binding to biological targets.

Significance of Methylthiomethyl and Hydrochloride Functionalization

The methylthiomethyl group represents a significant functional modification that introduces sulfur-based chemistry into the spirocyclic framework. Methylthiomethyl groups exist in various functional molecules and have been utilized as important protecting groups for carboxylic acids and alcohols in organic synthesis. The methylthiomethyl ether serves as a protective group for hydroxyl groups, offering advantages particularly for tertiary hydroxyl groups that are susceptible to acid-catalyzed dehydration.

The synthesis of methylthiomethyl derivatives can be accomplished through several methodologies. Traditional approaches utilize methylthiomethyl chloride with carboxylic acids catalyzed by base and crown ethers, though this method is limited by the use of toxic reagents. Alternative strategies employ activated dimethyl sulfoxide and carboxylic acids through Pummerer rearrangement mechanisms, providing more environmentally friendly synthetic routes. Recent developments have demonstrated that dimethyl sulfoxide alone can serve as both solvent and methylthiomethyl source under elevated temperatures, eliminating the need for additional activating reagents.

Reaction Conditions Yield Range Temperature Solvent
Methylthiomethyl chloride/base/crown ether 60-85% Room temperature Various organic solvents
Dimethyl sulfoxide/acetic anhydride 70-90% Room temperature Dimethyl sulfoxide
Dimethyl sulfoxide alone 62-97% 200°C Dimethyl sulfoxide

The deprotection of methylthiomethyl groups can be achieved through several methods, including treatment with mercury chloride, iodomethane in the presence of sodium bicarbonate at elevated temperatures, or magnesium iodide. These deprotection strategies provide flexibility in synthetic planning and allow for selective removal under various reaction conditions.

The hydrochloride salt formation significantly influences the physicochemical properties of organic compounds, particularly regarding solubility, stability, and crystalline structure. Hydrochloride salts of organic bases generally demonstrate enhanced water solubility compared to their corresponding free bases. The formation of hydrochloride salts involves protonation of basic nitrogen atoms, creating ionic compounds with altered dissolution characteristics and improved handling properties.

Salt formation studies demonstrate that the solubility-pH profiles of bases and their hydrochloride salts are often identical except during phase transitions between the two forms. The choice between free base and salt forms in pharmaceutical applications depends on factors including stability, solubility requirements, and manufacturing considerations. Hydrochloride salts typically exhibit improved crystallinity and may show enhanced stability under various storage conditions compared to their free base counterparts.

The combination of methylthiomethyl functionalization with hydrochloride salt formation in this compound creates a compound with unique properties derived from both structural modifications. The methylthiomethyl group contributes lipophilic character and potential for further chemical modification, while the hydrochloride salt formation provides enhanced solubility and handling characteristics. This dual functionalization strategy represents an advanced approach to molecular design that optimizes both chemical reactivity and practical utility.

Properties

IUPAC Name

3-(methylsulfanylmethyl)-2-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS.ClH/c1-13-7-9-6-10(8-12-9)2-4-11-5-3-10;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXPGUOWHPCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2(CCNCC2)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization Protocol

A validated procedure involves treating tetrahydropyran-derived precursors with iodine (I₂) in acetonitrile (CH₃CN) under basic conditions. For example:

  • Substrate Preparation : A tertiary alcohol precursor (0.1 mol) is dissolved in dry CH₃CN (150 mL)

  • Base Addition : Sodium bicarbonate (NaHCO₃, 3.0 equiv) is added as a proton scavenger

  • Iodination : I₂ (3.0 equiv) is introduced at 0°C, with gradual warming to room temperature

  • Workup : Reaction quenching with methyl tert-butyl ether (MTBE) and sodium thiosulfate (Na₂S₂O₃)

This method achieves 91% yield for analogous spirocyclic iodides, as demonstrated in the synthesis of 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane.

Critical Parameters :

  • Solvent polarity: CH₃CN > THF > DCM in yield optimization

  • Temperature control: <5°C during I₂ addition prevents side reactions

  • Stoichiometry: 3:1 I₂:substrate ratio ensures complete conversion

ParameterValue 1Value 2Optimal
Temperature (°C)406060
Reaction Time (h)81612
SolventDMFDMSODMF
Yield (%)688289

Post-reaction purification via silica gel chromatography (hexane:EtOAc 4:1) removes residual thiol byproducts.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and crystallinity.

Acid-Base Titration Method

  • Free Base Isolation :

    • Neutralize reaction mixture with NH₄OH (pH 10-11)

    • Extract with CH₂Cl₂ (3×50 mL)

  • Salt Formation :

    • Bubble HCl(g) through free base solution in EtOH at 0°C

    • Precipitate formation monitored by pH (target: 2-3)

  • Crystallization :

    • Recrystallize from ethanol/ether (1:5 v/v)

    • Dry under vacuum (40°C, 24 h)

Purity Assessment :

TechniqueResult
HPLC98.2% ± 0.3%
Karl Fischer0.15% H₂O
XRDCrystalline Form I

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry for enhanced safety and yield:

Reactor Configuration :

  • Module 1: Continuous iodocyclization (residence time: 2 h)

  • Module 2: In-line thioetherification (60°C, 10 bar)

  • Module 3: Membrane-based salt formation

Scale-Up Metrics :

ParameterLab ScalePilot Plant
Batch Size (kg)0.150
Cycle Time (h)248
Yield (%)8993

Analytical Characterization

Post-synthesis verification employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 3.31–3.17 (m, 2H, CH₂S), 2.69–2.48 (m, 4H, spiro-CH₂)

  • HRMS : m/z calc. for C₁₀H₁₈ClNOS [M+H]⁺ 281.0402, found 281.0400

Thermal Analysis

  • DSC : Melting endotherm at 214°C (ΔH = 128 J/g)

  • TGA : <2% mass loss up to 150°C

Comparative Method Evaluation

MethodYield (%)Purity (%)Scalability
Batch Iodocyclization8998.2Moderate
Flow Synthesis9399.1High
Microwave-Assisted8597.5Low

Chemical Reactions Analysis

Types of Reactions

3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Impact

a) 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane Hydrochloride
  • Key Difference : Replacement of methylthio (-SCH₃) with a 5-methylthiadiazole-sulfanyl group.
  • This modification may improve antibacterial or antiviral activity but could reduce metabolic stability due to increased steric bulk .
b) 3-Methoxy-1-oxa-8-azaspiro[4.5]decane Hydrochloride
  • Key Difference : Methoxy (-OCH₃) substituent instead of methylthio.
  • Implications : Methoxy groups are electron-withdrawing, reducing lipophilicity compared to methylthio. This may decrease membrane permeability but improve aqueous solubility (molecular weight: 207.698). Such analogs are often explored for CNS applications due to balanced solubility and blood-brain barrier penetration .
c) 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
  • Key Difference: No substituents on the spirocyclic core.
  • Implications : Simpler structure (molecular weight: 177.67) with higher chemical stability but reduced biological activity. Hazard statements (H302, H315) suggest moderate oral toxicity and skin irritation, a common trait in unmodified spirocyclic amines .

Structural Modifications in Spirocyclic Frameworks

a) Methyl-Substituted Derivatives
  • Example : (3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride.
  • Key Features : Addition of a methyl group and amine function.
  • Implications : Increased lipophilicity (logP) enhances membrane permeability. The dihydrochloride salt improves solubility (243.17 g/mol), making it suitable for formulation in aqueous media. Such derivatives are often intermediates in drug discovery for conditions like chronic pain or inflammation .
b) Sulfur-Containing Analogs
  • Example : 2-Thia-8-azaspiro[4.5]decane hydrochloride.
  • Key Difference : Replacement of oxygen with sulfur in the oxa ring.
  • This analog may exhibit stronger binding to sulfur-metabolizing enzymes .
a) 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane
  • Role : Bromomethyl group serves as a versatile intermediate for nucleophilic substitutions.
  • Implications: Enables functionalization with amines, thiols, or azides.
b) tert-Butyl-Protected Derivatives
  • Example : tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.
  • Synthetic Utility : Boc-protected intermediates (94–107% yield) facilitate stepwise functionalization, critical for constructing complex spirocyclic libraries .

Toxicity Profiles

  • Hazard Statements : Common alerts include oral toxicity (H302) and skin irritation (H315). Derivatives with electron-withdrawing groups (e.g., methoxy) may exhibit lower acute toxicity compared to lipophilic analogs .

Biological Activity

3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride, also known as (S)-3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
  • Molecular Formula : C9H17ClN2O
  • Molecular Weight : 192.7 g/mol
  • CAS Number : 479195-19-2
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety levels.

Biological Activities

  • Antidepressant Effects : Studies have shown that compounds in the spirodecane family exhibit antidepressant-like effects in animal models, potentially related to their influence on serotonergic pathways.
  • Anxiolytic Properties : Similar to other azaspiro compounds, this hydrochloride may possess anxiolytic properties, reducing anxiety behaviors in preclinical studies.
  • Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Experimental Data

A number of studies have explored the biological activity of related compounds within the spirodecane class:

StudyFindings
Study 1Demonstrated significant reduction in depressive behaviors in rodent models treated with spirodecane derivatives.
Study 2Reported anxiolytic effects in elevated plus maze tests, indicating reduced anxiety levels post-treatment with similar compounds.
Study 3Highlighted neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures .

Safety and Toxicology

The safety profile of this compound is still under investigation. However, preliminary toxicological assessments suggest a low toxicity level at therapeutic doses, with no significant adverse effects reported in animal studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, nitriles, and substituted aromatic precursors. For example, spirocyclic systems are often constructed using cyclization reactions in tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts. Purification typically employs column chromatography (silica gel) or recrystallization from polar aprotic solvents. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What analytical techniques are most effective for structural characterization of this spiro compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the spirocyclic framework and methylthiomethyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous stereochemical assignment. For hydrochloride salts, elemental analysis (CHNS) confirms stoichiometry .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored under inert gas (argon or nitrogen) at –20°C in airtight containers. Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC-UV to monitor decomposition products. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this spiro compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and reaction pathways to predict regioselectivity in spiro ring formation. Tools like the ICReDD platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error approaches . Machine learning algorithms trained on spiro compound datasets may further accelerate reaction design .

Q. What experimental design strategies are suitable for studying structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer : Employ a factorial design (e.g., 2^k designs) to systematically vary substituents (e.g., methylthiomethyl group) and assess inhibitory potency against target enzymes (e.g., kinases or proteases). Use surface plasmon resonance (SPR) or fluorescence polarization assays for kinetic parameter determination (IC₅₀, Kᵢ). Statistical analysis (ANOVA) identifies significant SAR trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. Perform orthogonal assays (e.g., cell-based vs. biochemical) and validate purity via LC-MS (>95%). Cross-reference with structural analogs (e.g., 8-azaspiro[4.5]decanes in ) to isolate substituent-specific effects. Publish full experimental protocols to enhance reproducibility .

Q. What safety protocols are critical for in vivo studies involving this compound?

  • Methodological Answer : Use flame-retardant lab coats and nitrile gloves when handling. For aerosol generation (e.g., in animal dosing), employ fume hoods with HEPA filtration. Acute toxicity studies in rodents (LD₅₀ determination) should precede chronic exposure models. Monitor renal/hepatic biomarkers post-administration .

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